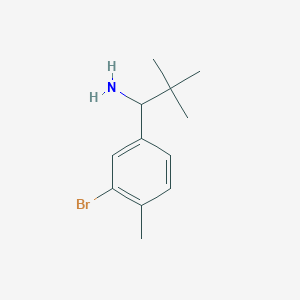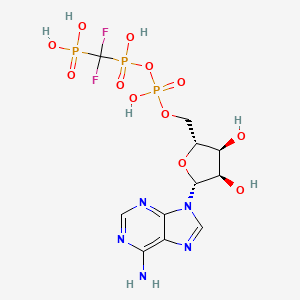
Phosphodifluoromethylphosphonic acid-adenylate ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphodifluoromethylphosphonic acid-adenylate ester is a complex organic compound with the molecular formula C11H16F2N5O12P3 It is known for its unique structure, which includes both phosphonic acid and adenylate ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphodifluoromethylphosphonic acid-adenylate ester typically involves multiple steps, starting with the preparation of the phosphonic acid derivative. The key steps include:
Formation of Phosphonic Acid Derivative: The initial step involves the reaction of a suitable precursor with difluoromethylphosphonic acid under controlled conditions to form the phosphonic acid derivative.
Esterification: The phosphonic acid derivative is then esterified with adenosine to form the final product. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Phosphodifluoromethylphosphonic acid-adenylate ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the ester.
科学的研究の応用
Phosphodifluoromethylphosphonic acid-adenylate ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of phosphodifluoromethylphosphonic acid-adenylate ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to the active site. This interaction can disrupt normal enzyme activity and affect various biochemical pathways.
類似化合物との比較
Phosphodifluoromethylphosphonic acid-adenylate ester can be compared with other similar compounds, such as:
Phosphoaminophosphonic Acid-Adenylate Ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Adefovir Dipivoxil: Another adenylate ester derivative with therapeutic applications, particularly in antiviral treatments.
特性
分子式 |
C11H16F2N5O12P3 |
|---|---|
分子量 |
541.19 g/mol |
IUPAC名 |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16F2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
ODWAWOIUPXBZKQ-KQYNXXCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
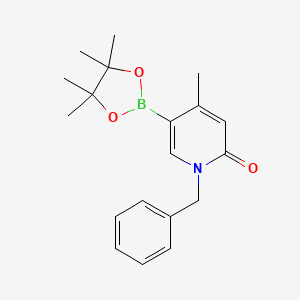
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
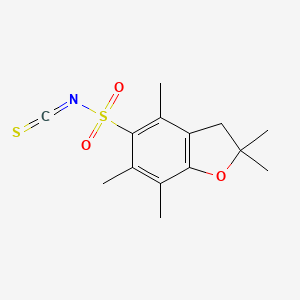
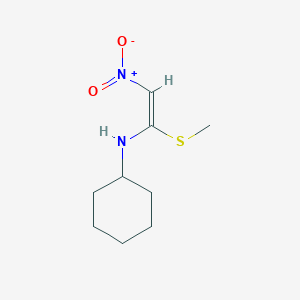
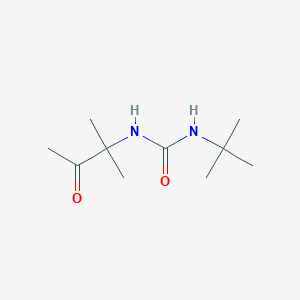
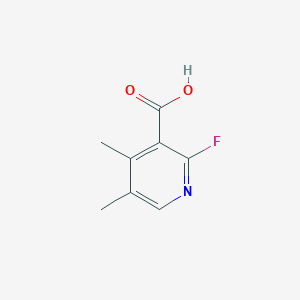
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)


![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)

